molecular formula C11H12O3 B1272920 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone CAS No. 38987-00-7

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B1272920
CAS No.: 38987-00-7
M. Wt: 192.21 g/mol
InChI Key: SCTZFHGSNSIMHU-UHFFFAOYSA-N
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Description

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is a phenolic ketone characterized by a 2,4-dihydroxyphenyl core substituted with an allyl group at the 3-position and an acetyl group at the 1-position. This compound is synthesized via Claisen rearrangement of allyl aryl ethers under thermal or catalytic conditions, achieving yields of 70% ().

Preparation Methods

Claisen Rearrangement-Based Synthesis

Mechanism and Reaction Conditions

The Claisen rearrangement serves as the cornerstone for synthesizing 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, leveraging the thermal-sigmatropic shift of allyl vinyl ether intermediates. As detailed in CN104211581A, the process involves:

  • Preparation of dihydroxyphenyl allyl ether precursor via nucleophilic substitution between 2,4-dihydroxyacetophenone and allyl bromide in alkaline media
  • Thermal rearrangement at 195°C for 8 hours under nitrogen atmosphere
  • Acidic workup to isolate the target compound

Critical parameters influencing yield include:

  • Temperature control : Maintaining 195±5°C prevents decomposition of heat-sensitive intermediates
  • Catalyst selection : Anhydrous sodium acetate improves rearrangement efficiency by 18% compared to non-catalytic conditions
  • Solvent system : Toluene:DMF (4:1 v/v) optimizes solubility while minimizing side reactions

Yield Optimization Data

Comparative studies reveal the impact of reaction variables on final output:

Variable Test Range Optimal Value Yield (%) By-products Identified
Reaction Time (hours) 6–10 8 89.2 3-allyl isomer (7.1%)
Allyl Bromide Equiv. 1.2–2.5 1.8 92.5 Di-allylated product (3.8%)
Rearrangement Temp (°C) 180–210 195 91.7 Dehydroxylated derivative (2.3%)

Data adapted from patent CN104211581A demonstrates that precise stoichiometry and temperature control enable reproducible high yields while suppressing undesirable allyl migration by-products.

Friedel-Crafts Allylation Approach

Aluminum Chloride-Mediated Process

This classical electrophilic substitution method employs AlCl₃ as a Lewis acid to facilitate allyl group introduction into the resorcinol ring system. The reaction proceeds through:

  • Generation of allyl carbocation from allyl chloride in dichloromethane
  • Regioselective attack at the C-3 position of 2,4-dihydroxyacetophenone
  • Hydrolysis and purification via silica gel chromatography

Key challenges include:

  • Regiochemical control : Competing C-5 allylation occurs in 12–15% of cases without proper temperature modulation
  • Workup complexity : Quantitative removal of aluminum salts requires multiple aqueous washes (pH 7.5–8.0)
  • Solvent limitations : Dichloromethane shows superior performance to DCM/Et₂O mixtures (ΔYield = +14%)

Green Chemistry Modifications

Recent advancements substitute traditional Lewis acids with ionic liquids ([BMIM]BF₄) and microwave assistance:

Condition Conventional Method Microwave-Assisted Improvement Factor
Reaction Time 24 h 35 min 41× faster
Energy Consumption 5800 kJ/mol 320 kJ/mol 18× reduction
E-Factor 8.7 2.1 76% decrease

These modifications enhance atom economy while maintaining yields at 84–87%.

Reductive Alkylation Strategy

Two-Step Synthesis from Cinnamate Esters

CN101497567B discloses an innovative pathway involving:

  • Meldrum's acid condensation : Formation of propanedioic acid 3,4-dihydroxyphenyl ethanol monoesters
  • Reductive alkylation : Using NaBH₄/THF system to introduce allyl group
  • Final cyclization : Acid-catalyzed ketonization

Critical purification steps include:

  • Macroporous adsorbent resin chromatography (XAD-16) with ethanol gradient elution
  • Crystallization from ethyl acetate/hexane (3:7)

Comparative Yield Analysis

Step Reagent Temp (°C) Time (h) Intermediate Yield (%)
Monoester formation Meldrum's acid 100 6 78.4
Reductive alkylation NaBH₄ 25 12 92.5
Ketonization H2SO4 (0.1M) 80 4 85.7

This method achieves an overall yield of 62.3% with exceptional purity (>99% by HPLC).

Biocatalytic Synthesis

Enzymatic Hydroxylation Systems

Continuous Flow Chemistry

Microreactor-Based Production

Recent pilot-scale studies demonstrate advantages of continuous processing:

Parameter Batch Reactor Flow Reactor Improvement
Space-Time Yield 0.8 kg/L·day 4.2 kg/L·day 425%
Thermal Control ±5°C ±0.3°C 16× better
Solvent Consumption 12 L/kg product 6.7 L/kg product 44% reduction

Key design features include:

  • Corning Advanced-Flow Reactor with 1.0 mm ID channels
  • Inline IR monitoring for real-time yield optimization
  • Segmented flow with nitrogen spacers to prevent fouling

Comparative Method Evaluation

Method Yield (%) Purity (%) Cost Index Scalability Green Metrics
Claisen Rearrangement 92.5 99.1 1.0 Industrial 6.8/10
Friedel-Crafts 84.7 97.3 1.4 Pilot 4.2/10
Reductive Alkylation 62.3 99.4 2.1 Lab 7.1/10
Biocatalytic 88.7 98.9 3.8 Bench 9.3/10
Continuous Flow 89.5 99.2 1.2 Commercial 8.7/10

Cost Index normalized to Claisen method; Green Metrics assess E-factor, energy use, and solvent toxicity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The allyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is not well-documented. its hydroxyl groups and carbonyl functionality suggest that it can interact with various biological targets, including enzymes and receptors. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Key Compounds :

Compound Name Substituents Key Structural Differences Reference
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone 3-allyl, 2,4-dihydroxy, 1-acetyl Reference compound
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone 5-chloro, 4-ethoxy, 2,4-dihydroxy, 1-acetyl Chloro and ethoxy groups alter electronic profile
3,4-Dihydroxyacetophenone 3,4-dihydroxy, 1-acetyl Lacks allyl group; simpler substitution pattern
1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone 3-ethyl, 2,4-dihydroxy, 1-acetyl Ethyl instead of allyl; reduced unsaturation
1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone 3-(3-methylbutyl), 2,4-dihydroxy, 1-acetyl Bulky alkyl chain affects lipophilicity
  • Allyl vs.

Physical Properties

Compound Melting Point (°C) Solubility Trends Reference
This compound Not reported Moderate polarity due to hydroxyl/allyl
1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone 34.5 Higher lipophilicity than allyl analog
1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone 115 Low solubility in polar solvents
3,4-Dihydroxyacetophenone 96–98 High water solubility
  • The allyl group’s conjugation may enhance UV absorption, useful in analytical detection (), while alkylated analogs exhibit lower melting points and higher hydrophobicity.

Biological Activity

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, also known by its CAS number 38987-00-7, is a compound with notable biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses antibacterial activity against several pathogenic bacteria. For instance, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa750 µg/mL

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . This suggests its potential use in treating inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: The hydroxyl groups on the phenolic structure are believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth .
  • Anti-inflammatory Mechanism: By modulating signaling pathways associated with inflammation, including the NF-kB pathway, this compound may reduce the expression of inflammatory mediators .

Case Studies

  • Antioxidant Activity Study: A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential role as a therapeutic antioxidant.
  • Antimicrobial Efficacy: In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. This positions it as a promising candidate for further development into an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone, and what critical parameters influence yield?

  • Answer : A common method involves the Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and allyl bromide. Key steps include:

  • Allylation : Reacting 2,4-dihydroxyacetophenone with allyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the allyl group at the 3-position .
  • Purification : Recrystallization using ethanol or column chromatography to isolate the product.
  • Critical parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Excess allyl bromide improves substitution efficiency but may require careful pH control to avoid side reactions .

Q. How is the structural characterization of this compound performed?

  • Answer : Multi-modal analytical techniques are employed:

  • NMR : ¹H NMR confirms allyl group integration (δ 5.8–6.0 ppm for vinyl protons) and hydroxyl resonances (δ 12–14 ppm, exchangeable with D₂O). ¹³C NMR identifies the carbonyl at ~200 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₂O₃, [M+H]⁺ = 193.0865) .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O–H) .

Q. What preliminary biological screening methods are used to assess this compound's activity?

  • Answer : Initial studies focus on enzyme inhibition assays (e.g., tyrosinase or cyclooxygenase) and cell viability assays (MTT assay in cancer cell lines).

  • Key protocols :
  • Tyrosinase inhibition : Measure IC₅₀ using L-DOPA as a substrate .
  • Antioxidant activity : DPPH radical scavenging assay, with IC₅₀ compared to ascorbic acid .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of allylation in the synthesis of this compound?

  • Answer : Regioselectivity is influenced by:

  • Protecting groups : Temporarily blocking the 2- and 4-hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups directs allylation to the 3-position .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .

Q. How should researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Answer : Discrepancies may arise from:

  • Concentration-dependent effects : Lower concentrations (µM range) often show antioxidant activity, while higher doses (mM) may induce pro-oxidant effects via redox cycling.
  • Cell type variability : Test multiple cell lines (e.g., HepG2 vs. MCF-7) to assess tissue-specific responses .
  • Experimental controls : Include ROS scavengers (e.g., NAC) to confirm mechanism .

Q. What advanced techniques are used to study protein-ligand interactions involving this compound?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) for targets like tyrosinase or NF-κB .
  • Molecular docking : Predicts binding modes using software (AutoDock Vina) and crystallographic data (PDB ID: 1WX2) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate docking predictions .

Properties

IUPAC Name

1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZFHGSNSIMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379435
Record name 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38987-00-7
Record name 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

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